REACTION_SMILES
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[CH3:37][OH:38].[CH3:39][CH2:40][O:41][CH2:42][CH3:43].[CH:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)([c:8]1[cH:9][cH:10][cH:11][cH:12][cH:13]1)[N:14]1[CH2:15][CH:16]([N:18]2[CH2:19][CH2:20][N:21]([c:24]3[n:25][cH:26][cH:27][cH:28][n:29]3)[CH2:22][CH2:23]2)[CH2:17]1.[Cl:30][C:31]([O:32][CH:33]([Cl:34])[CH3:35])=[O:36].[Cl:44][CH2:45][Cl:46]>>[NH:14]1[CH2:15][CH:16]([N:18]2[CH2:19][CH2:20][N:21]([c:24]3[n:25][cH:26][cH:27][cH:28][n:29]3)[CH2:22][CH2:23]2)[CH2:17]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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c1ccc(C(c2ccccc2)N2CC(N3CCN(c4ncccn4)CC3)C2)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc(C(c2ccccc2)N2CC(N3CCN(c4ncccn4)CC3)C2)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(Cl)OC(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Type
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product
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Smiles
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c1cnc(N2CCN(C3CNC3)CC2)nc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |